molecular formula C16H13ClFN3O B2442350 1-(4-chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol CAS No. 76674-12-9

1-(4-chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol

Cat. No. B2442350
CAS RN: 76674-12-9
M. Wt: 317.75
InChI Key: XSPKMOFEAJKMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol, also known as CFT, is a compound that has been studied for its various applications in scientific research. CFT is a synthetic organic compound and is composed of three aromatic rings and a 1H-1,2,4-triazol-1-yl group. CFT has been studied for its potential applications in a range of areas, including biochemistry, physiology, and medical research.

Scientific Research Applications

Synthesis and Structural Characterization

The compound 1-(4-chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol and its derivatives have been the subject of various synthesis and structural characterization studies. For instance, Kariuki et al. (2021) synthesized isostructural compounds involving similar molecular structures but with different aryl groups, leading to materials suitable for single crystal diffraction studies. These compounds showed significant planarity except for one of the aryl groups, which was oriented roughly perpendicular to the rest of the molecule, indicating the versatility in structural formation and potential for various applications in materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure and Analysis

In another study, Najiya et al. (2014) focused on the molecular structure, FT-IR analysis, and theoretical calculations of a compound with a similar structure to 1-(4-chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol. The research provided insights into the vibrational wavenumbers, geometrical parameters, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. This study highlights the importance of understanding the electronic properties and stability of such compounds for their potential applications in electronic and photonic devices (Najiya et al., 2014).

properties

IUPAC Name

1-(4-chlorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O/c17-14-5-1-12(2-6-14)16(22,9-21-11-19-10-20-21)13-3-7-15(18)8-4-13/h1-8,10-11,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPKMOFEAJKMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol

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